4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine
Overview
Description
4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features a unique combination of thienyl, thiazolyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring by reacting 3-bromo-2-thiophenecarboxaldehyde with thioamide under acidic conditions.
Coupling with Pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thienyl-thiazolyl-pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted thienyl-thiazolyl-pyridine derivatives.
Scientific Research Applications
4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions, which contribute to its binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further enhancing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Uniqueness
4-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of thienyl, thiazolyl, and pyridinyl groups provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S2/c13-9-3-6-16-11(9)10-7-17-12(15-10)8-1-4-14-5-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGDQFAIJXKUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C3=C(C=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320349 | |
Record name | 4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666232 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339113-94-9 | |
Record name | 4-(3-bromothiophen-2-yl)-2-pyridin-4-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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